molecular formula C10H11BrO4 B317978 3-Bromo-4-(2-methoxyethoxy)benzoic acid CAS No. 881583-94-4

3-Bromo-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B317978
CAS No.: 881583-94-4
M. Wt: 275.1 g/mol
InChI Key: IOAQVPYHRCQXSZ-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Synthetic and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with a wide range of applications. They serve as versatile intermediates in the synthesis of more complex molecules, including many pharmaceuticals. ijisrt.com The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a diverse array of chemical structures.

In the realm of medicinal chemistry, the benzoic acid scaffold is found in numerous bioactive compounds. These derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netbldpharm.com For instance, salicylic (B10762653) acid, a hydroxylated benzoic acid, is the precursor to the widely used analgesic, aspirin. Furthermore, esters of p-hydroxybenzoic acid, known as parabens, are utilized as preservatives in food and cosmetic products. googleapis.com The ability of the benzoic acid moiety to act as a pharmacophore, the essential part of a molecule responsible for its biological activity, underscores its importance in drug discovery and development.

Overview of Brominated and Ether-Substituted Aromatic Compounds in Scientific Inquiry

The introduction of bromine and ether functional groups onto an aromatic ring significantly influences the molecule's physical, chemical, and biological properties.

Brominated Aromatic Compounds:

Brominated aromatic compounds are highly valuable intermediates in organic synthesis. The bromine atom is an excellent leaving group in various cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. This makes brominated aromatics key building blocks for constructing complex organic molecules. Bromination of aromatic compounds is a common strategy to introduce functionality and facilitate further chemical transformations. quora.com

Ether-Substituted Aromatic Compounds:

Aromatic ethers are characterized by an ether linkage to an aromatic ring. This functional group is present in a vast number of naturally occurring and synthetic compounds with significant biological activity. The ether group can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. For example, the methoxy (B1213986) group (-OCH3) is a common feature in many pharmaceuticals, where it can enhance binding to biological targets and improve pharmacokinetic profiles. The longer methoxyethoxy side chain in 3-Bromo-4-(2-methoxyethoxy)benzoic acid could further modulate these properties in unique ways.

While direct research on this compound is limited, the study of closely related compounds provides insight into its potential areas of application.

Research Findings on Structurally Related Compounds

Detailed research on compounds with similar structural motifs can allude to the potential properties and applications of this compound.

3-Bromo-4-methoxybenzoic acid

A patent (CN103102263A) describes the synthesis and investigation of the agricultural biological activity of 3-bromo-4-methoxybenzoic acid, a close analog where the 4-substituent is a simple methoxy group instead of a methoxyethoxy group. google.com This research highlights its potential as an agricultural chemical.

The synthesis described in the patent involves the bromination of p-methoxybenzoic acid in glacial acetic acid with a ferric chloride catalyst. google.com The resulting compound, 3-bromo-4-methoxybenzoic acid, was found to have a notable inhibitory effect on certain plant pathogenic fungi, including apple rot and grape white rot. google.com It also demonstrated regulatory effects on plant growth. google.com

Table 1: Reported Activity of 3-Bromo-4-methoxybenzoic acid

Target Organism/Process Observed Effect
Apple Rot Fungus Inhibitory
Grape White Rot Fungus Inhibitory
Various Weeds Inhibitory
Plant Growth Regulatory Effect

Source: CN103102263A google.com

This data suggests that the 3-bromo-4-alkoxybenzoic acid scaffold may be a promising area for the development of new agrochemicals. The variation in the alkoxy group, such as the methoxyethoxy group in the title compound, could potentially fine-tune the activity, selectivity, and physical properties of these compounds.

4-Bromo-3-(methoxymethoxy)benzoic acid

A study on an isomer, 4-bromo-3-(methoxymethoxy)benzoic acid, provides valuable information on its synthesis and structural properties. nih.gov This compound was synthesized from 4-bromo-3-hydroxybenzoic acid by reacting it with methoxymethyl chloride. The crystal structure was determined using X-ray diffraction, revealing details about its three-dimensional arrangement and intermolecular interactions. nih.gov

Table 2: Selected Physicochemical Data for 4-Bromo-3-(methoxymethoxy)benzoic acid

Property Value
Melting Point 433 K (160 °C)
1H NMR (DMSO-d6, 400 MHz) δ = 3.39 (3H, s), 5.28 (2H, s), 7.26 (1H, dd, J = 1.20 Hz, 1.20 Hz), 7.40 (1H, s), 7.59 (1H, d, J = 8.00 Hz), 12.90 (1H, s)

Source: Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid nih.gov

The detailed characterization of this related compound underscores the methodologies that would be employed to study this compound. Such studies are crucial for confirming the structure and purity of a synthesized compound and for understanding its solid-state properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAQVPYHRCQXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 2 Methoxyethoxy Benzoic Acid and Its Congeners

Strategic Approaches to the Core Benzoic Acid Scaffold

The construction of the 3-Bromo-4-(2-methoxyethoxy)benzoic acid scaffold can be approached through several strategic pathways. A key consideration is the sequence of introducing the three distinct functional groups on the benzene (B151609) ring: the bromine atom, the (2-methoxyethoxy) group, and the carboxylic acid. Two primary retrosynthetic disconnections are considered: one involving initial bromination followed by etherification, and the other beginning with etherification and concluding with bromination.

Regioselective Bromination Techniques on Substituted Benzoic Acids

The regioselective introduction of a bromine atom onto a substituted benzoic acid is a critical step in the synthesis of the target molecule. The directing effects of the existing substituents on the aromatic ring govern the position of bromination. For instance, in the synthesis starting from p-hydroxybenzoic acid, the hydroxyl group is a strongly activating ortho, para-director. This directs the incoming electrophile, the bromine, to the position ortho to the hydroxyl group (C3).

A common and effective method for the regioselective bromination of p-hydroxybenzoic acid involves the use of bromine in a suitable solvent like glacial acetic acid. researchgate.net The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group activates the ring towards electrophilic attack. The use of a protic solvent like acetic acid can facilitate the reaction.

Starting MaterialReagentsSolventConditionsProductYield
p-Hydroxybenzoic acidBromineGlacial Acetic AcidReflux3-Bromo-4-hydroxybenzoic acid~70% researchgate.net

Another approach involves the bromination of a protected p-hydroxybenzoic acid derivative, such as methyl p-hydroxybenzoate. Using a catalyst like glacial acetic acid in a halogenated solvent such as dichloromethane (B109758) can control the reaction and minimize the formation of dibrominated byproducts. orgsyn.org

Introduction of the (2-Methoxyethoxy) Moiety via Etherification Reactions

The (2-methoxyethoxy) group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comnih.govnih.gov This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or a similar electrophile with a good leaving group.

In the context of synthesizing this compound, this etherification can be performed on 3-bromo-4-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This phenoxide then reacts with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) to form the desired ether linkage.

Starting MaterialBaseElectrophileSolventProduct
3-Bromo-4-hydroxybenzoic acidK2CO32-Methoxyethyl bromideDMFThis compound

The Williamson ether synthesis is a widely applicable and robust method for the formation of ethers. masterorganicchemistry.comnih.govnih.gov Its application is prevalent in the synthesis of various alkoxybenzoic acids. For example, the synthesis of p-alkoxybenzoic acids for liquid crystal applications often employs the alkylation of p-hydroxybenzoic acid with various alkyl halides in the presence of a base. chem-station.com These reactions are often carried out in polar aprotic solvents like acetone (B3395972) or DMF to facilitate the SN2 reaction. chem-station.com The choice of base is crucial and can range from weaker bases like potassium carbonate to stronger bases like sodium hydride, depending on the acidity of the phenol (B47542) and the reactivity of the alkyl halide. nih.gov

Carboxylic Acid Functional Group Installation and Manipulation

While the primary strategies discussed start with a benzoic acid derivative, an alternative approach involves the introduction of the carboxylic acid group at a later stage of the synthesis. This can be achieved through various methods, including the carboxylation of an organometallic reagent or the oxidation of a methyl group.

For instance, a bromo-alkoxybenzene derivative could be converted into a Grignard reagent or an organolithium species, which is then quenched with carbon dioxide to install the carboxylic acid group. This method is particularly useful if the starting material is a more readily available substituted benzene without the carboxyl group.

Another method is the direct carboxylation of aromatic compounds. Lewis acid-mediated carboxylation of aromatic compounds with CO2 can be promoted by the addition of silyl (B83357) chlorides. libretexts.org For example, toluene (B28343) and other alkylbenzenes can be carboxylated in high yields using a mixture of AlBr3 and Ph3SiCl under CO2 pressure. libretexts.org

Synthesis of Structurally Related Benzoic Acid Derivatives

The synthesis of structurally related benzoic acid derivatives, particularly alkoxybenzoic acid intermediates, is fundamental to accessing a wide range of target molecules, including this compound.

Synthesis of Alkoxybenzoic Acid Intermediates

The synthesis of alkoxybenzoic acids is a well-established field, often serving as precursors for pharmaceuticals and liquid crystals. A common route is the etherification of hydroxybenzoic acids. For example, 4-(2-methoxyethoxy)benzoic acid can be synthesized from p-hydroxybenzoic acid and a suitable 2-methoxyethyl electrophile via the Williamson ether synthesis. The reaction conditions are similar to those described in section 2.1.2.

Starting MaterialBaseElectrophileSolventProduct
p-Hydroxybenzoic acidK2CO32-Methoxyethyl bromideAcetone4-(2-Methoxyethoxy)benzoic acid

Once the 4-(2-methoxyethoxy)benzoic acid intermediate is obtained, the subsequent step would be a regioselective bromination. The alkoxy group is an ortho, para-director, and since the para position is blocked by the carboxylic acid, bromination is expected to occur at the ortho position (C3) to yield the final product, this compound. Reagents like N-bromosuccinimide (NBS) in a suitable solvent can be employed for this purpose, often with a catalyst to enhance regioselectivity.

Multistep Synthetic Routes to Diversified Analogs

The construction of this compound and its derivatives is typically achieved through a convergent multistep synthesis. A common strategy involves the initial preparation of a brominated phenolic precursor, followed by etherification and subsequent modification of the carboxylic acid moiety or the aromatic ring.

A plausible and efficient route commences with the selective bromination of a commercially available starting material such as 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction introduces a bromine atom at the position ortho to the hydroxyl group. The resulting 3-bromo-4-hydroxybenzoic acid serves as a key intermediate.

The subsequent introduction of the 2-methoxyethoxy side chain is commonly accomplished via a Williamson ether synthesis. youtube.commasterorganicchemistry.comchem-station.comfrancis-press.comlibretexts.org This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting nucleophile then undergoes an SN2 reaction with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) to furnish the desired this compound.

Once the core structure is assembled, further diversification can be achieved through various transformations of the carboxylic acid group. For instance, esterification with different alcohols under acidic or basic conditions can yield a library of esters. Similarly, coupling of the carboxylic acid with a wide range of amines, facilitated by standard coupling reagents, provides access to a diverse set of amides.

A representative multistep synthesis is outlined below:

StepReactionReactantsKey Reagents/ConditionsProduct
1Electrophilic Bromination4-Hydroxybenzoic acidBromine, Acetic Acid3-Bromo-4-hydroxybenzoic acid
2Williamson Ether Synthesis3-Bromo-4-hydroxybenzoic acid, 2-Methoxyethyl bromidePotassium Carbonate, DMFThis compound
3aEsterificationThis compound , EthanolSulfuric Acid (catalytic)Ethyl 3-bromo-4-(2-methoxyethoxy)benzoate
3bAmidationThis compound , AnilineEDCI, HOBtN-Phenyl-3-bromo-4-(2-methoxyethoxy)benzamide

Catalytic Methods in Synthesis

Modern catalytic methods play a pivotal role in the efficient and selective synthesis of this compound and its congeners. Palladium-catalyzed cross-coupling reactions and acid catalysis are particularly instrumental in both the construction of the core structure and its subsequent functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgscielo.br This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of substituents at the 3-position, leading to a vast library of analogs.

The Suzuki coupling typically involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope.

Catalytic System Components for Suzuki Coupling:

ComponentExamplesRole in Catalytic Cycle
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Source of the active Pd(0) catalyst
Ligand Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(tBu)₃), SPhosStabilizes the palladium center and influences reactivity and selectivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent for transmetalation
Solvent Toluene, Dioxane, DMF, WaterSolubilizes reactants and influences reaction rate

The general mechanism of the Suzuki coupling proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The utility of Suzuki coupling is exemplified by the reaction of 3-bromobenzoic acid derivatives with various arylboronic acids, which proceeds in high yields. rsc.orgresearchgate.net This demonstrates the feasibility of applying this methodology to this compound to generate biaryl structures, which are prevalent in many biologically active molecules. The reactivity in Suzuki couplings can be influenced by the electronic nature of the substituents on both the aryl bromide and the boronic acid. rsc.org

Role of Lewis and Brønsted Acid Catalysis in Functional Group Transformation

Both Lewis and Brønsted acids are indispensable catalysts for various functional group transformations in the synthesis and derivatization of this compound.

Lewis Acid Catalysis:

Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), are commonly employed as catalysts in electrophilic aromatic substitution reactions. For instance, in the bromination of precursors to the target molecule, a Lewis acid can polarize the Br-Br bond, thereby increasing the electrophilicity of the bromine and facilitating the substitution onto the electron-rich aromatic ring.

Lewis acids can also be utilized to promote other reactions, such as Friedel-Crafts acylation, to introduce keto functionalities on the aromatic ring, further expanding the diversity of accessible analogs. rsc.org Boron-based Lewis acids have also been shown to catalyze a range of defunctionalization reactions. rsc.org

Brønsted Acid Catalysis:

Brønsted acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), are classic catalysts for esterification reactions. In the synthesis of esters of this compound, a catalytic amount of a strong Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. This reversible reaction is typically driven to completion by removing water, a byproduct. A patent has described the use of sulfuric acid to catalyze the esterification of a similar bromo-methylbenzoic acid. google.com N-bromosuccinimide has also been reported as an effective catalyst for the esterification of various carboxylic acids. nih.gov

Furthermore, Brønsted acids can catalyze other transformations, such as the hydrolysis of nitriles to carboxylic acids, which can be a key step in alternative synthetic routes to the benzoic acid core.

Exploration of Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 2 Methoxyethoxy Benzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, or its reduction to alcohols or aldehydes.

The carboxylic acid moiety of 3-Bromo-4-(2-methoxyethoxy)benzoic acid can be readily converted into esters and amides through various established synthetic protocols.

Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid), is a common method. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Another effective method for the esterification of substituted benzoic acids involves the use of N-bromosuccinimide (NBS) as a catalyst under neat conditions. This metal-free approach offers a simple synthetic and isolation procedure.

Reaction Reagents and Conditions Product Typical Yield
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heatCorresponding EsterGood to Excellent
NBS-Catalyzed EsterificationAlcohol, cat. NBS, 70°CCorresponding EsterHigh

Amidation: Amides can be synthesized from this compound by first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. Furthermore, copper-catalyzed amination of bromobenzoic acids has been shown to be a chemo- and regioselective process. researchgate.net

Reaction Reagents and Conditions Product
Acyl Chloride FormationSOCl₂ or (COCl)₂, heat3-Bromo-4-(2-methoxyethoxy)benzoyl chloride
Amide Formation from Acyl ChlorideAmine (RNH₂ or R₂NH)N-substituted-3-bromo-4-(2-methoxyethoxy)benzamide
Direct AmidationAmine, DCC or EDCN-substituted-3-bromo-4-(2-methoxyethoxy)benzamide
Copper-Catalyzed AminationAmine, Copper CatalystN-substituted aminobenzoic acid derivative

The reduction of the carboxylic acid group in this compound to a primary alcohol or an aldehyde requires chemoselective reducing agents to avoid the reduction of other functional groups, particularly the aryl bromide.

Reduction to Alcohols: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for carboxylic acids, it may also reduce the aryl bromide. A milder and more chemoselective option is the use of sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent. For instance, NaBH₄ in the presence of iodine or bromine has been shown to effectively reduce benzoic acids to their corresponding benzyl (B1604629) alcohols with good yields. nih.govijstr.org

Catalytic hydrogenation is another viable method. While some catalysts like palladium on carbon (Pd/C) tend to hydrogenate the aromatic ring, others, such as Ru-Sn/Al₂O₃, have demonstrated high chemoselectivity for the reduction of the carboxylic acid group to an alcohol. nih.govprepchem.comijisrt.com

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation. It typically involves the conversion of the carboxylic acid to a derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Transformation Reagents and Conditions Product Selectivity
Reduction to AlcoholNaBH₄/Br₂, THF, reflux3-Bromo-4-(2-methoxyethoxy)benzyl alcoholHigh
Reduction to AlcoholH₂, Ru-Sn/Al₂O₃ catalyst, high temp. and pressure3-Bromo-4-(2-methoxyethoxy)benzyl alcoholHigh
Reduction to Aldehyde (via Acyl Chloride)1. SOCl₂ 2. LiAlH(O-t-Bu)₃, low temp.3-Bromo-4-(2-methoxyethoxy)benzaldehydeGood

Functionalization of the Aromatic Ring System

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of cross-coupling and substitution reactions.

Halogen Exchange: The bromine atom can be exchanged for another halogen, such as iodine or fluorine, through reactions like the Finkelstein reaction. The aromatic Finkelstein reaction, while less common than its aliphatic counterpart, can be achieved using copper(I) iodide in combination with diamine ligands to replace bromine with iodine. libretexts.org

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, enabling the formation of a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds. beilstein-journals.orgquora.com

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the aryl bromide with a terminal alkyne, leading to the formation of an arylethynyl derivative. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. rsc.orgorganic-chemistry.orgnih.govnsf.gov

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by reacting the aryl bromide with alcohols, amines, or thiols, respectively. nih.govorganic-chemistry.orgwikipedia.orgmdpi.com

Reaction Coupling Partner Catalyst System Product Type
Suzuki CouplingArylboronic acid/esterPd catalyst, baseBiaryl
Sonogashira CouplingTerminal alkynePd and Cu catalysts, baseArylalkyne
Buchwald-Hartwig AminationAminePd catalyst, baseArylamine
Ullmann CondensationAlcohol/Amine/ThiolCu catalyst, baseAryl ether/amine/thioether

Further electrophilic substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The carboxylic acid group is a deactivating, meta-directing group. The bromine atom is also deactivating but is ortho-, para-directing. The (2-methoxyethoxy) group is an activating, ortho-, para-directing group.

Given the positions of the current substituents, the most activated positions for further electrophilic attack are ortho and para to the strongly activating (2-methoxyethoxy) group. The position ortho to the ether group (C5) is the most likely site for further substitution, such as nitration or further bromination. For example, the nitration of 4-alkoxybenzoic acids with a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group at the 3-position (ortho to the alkoxy group). nih.gov Similarly, bromination of p-methoxybenzoic acid in the presence of a Lewis acid catalyst like ferric chloride yields 3-bromo-4-methoxybenzoic acid. google.com

Transformations Involving the (2-Methoxyethoxy) Side Chain

The (2-methoxyethoxy) side chain is generally stable under many reaction conditions. However, the ether linkages can be cleaved under strongly acidic conditions. The cleavage of aryl alkyl ethers with strong acids like HBr or HI typically proceeds via nucleophilic attack of the halide ion on the alkyl carbon. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, treatment with a strong acid could potentially lead to the cleavage of the ether bond, resulting in the formation of 3-bromo-4-hydroxybenzoic acid and 1-bromo-2-methoxyethane. Boron tribromide (BBr₃) is another powerful reagent for the cleavage of aryl ethers. masterorganicchemistry.comresearchgate.netorgsyn.org

Reaction Reagents and Conditions Expected Products
Acidic Ether CleavageHBr or HI, heat3-Bromo-4-hydroxybenzoic acid and 1-bromo-2-methoxyethane
Ether Cleavage with Lewis AcidBBr₃, CH₂Cl₂3-Bromo-4-hydroxybenzoic acid

Cleavage of Ether Linkages (e.g., Demethylation via BBr₃)

The ether linkage in this compound represents a key functional group that can be targeted for cleavage to unmask a phenol (B47542). This transformation can be particularly useful for introducing new functionalities or for mimicking the hydroxyl group of natural products in medicinal chemistry. A common and effective reagent for the cleavage of aryl ethers is boron tribromide (BBr₃).

The reaction with BBr₃ typically proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the more electrophilic carbon of the ether, leading to the cleavage of the carbon-oxygen bond. In the case of the 2-methoxyethoxy group, cleavage can potentially occur at two sites: the methyl group (demethylation) or the ethyl group attached to the aromatic ring.

While specific studies on the BBr₃-mediated cleavage of this compound are not extensively documented in publicly available literature, the general principles of ether cleavage by BBr₃ are well-established. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at low temperatures. The workup of the reaction mixture with water or alcohol then liberates the free phenol. The regioselectivity of the cleavage would depend on the relative electrophilicity of the methyl and ethyl carbons in the 2-methoxyethoxy side chain.

A related procedure for the hydrolysis of a similar compound, methyl 4-bromo-3-(methoxymethoxy)benzoate, to its corresponding carboxylic acid has been reported. nih.gov This was achieved using aqueous potassium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and methanol, demonstrating the lability of ether linkages under basic conditions as well. nih.gov

Table 1: Reagents for Ether Cleavage

Reagent Description
Boron tribromide (BBr₃) A powerful Lewis acid commonly used for the cleavage of aryl ethers to phenols.

Oxidative Modifications of the Side Chain

The 2-methoxyethoxy side chain of this compound offers another avenue for chemical modification through oxidation. The ether linkage itself is generally stable to many oxidizing agents. However, the terminal methyl group could potentially be a site for oxidation under specific conditions, although this would likely require harsh reagents and may not be a selective transformation.

A more plausible oxidative modification would involve the benzylic position if an alkyl group were present. While the subject molecule does not have a simple alkyl side chain, understanding the principles of benzylic oxidation is relevant for designing derivatives. For instance, if the ethoxy group were replaced by a simple ethyl group, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could oxidize the benzylic carbon to a ketone or, with further oxidation, cleave the side chain to a carboxylic acid.

Synthesis of Advanced Synthetic Intermediates and Lead Compounds

The trifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules, including advanced synthetic intermediates and potential lead compounds in drug discovery. The carboxylic acid, the bromine atom, and the ether linkage each provide a handle for a variety of chemical transformations.

The carboxylic acid group can be readily converted into a wide range of functional groups. For instance, it can be activated to form an acyl chloride, which can then react with amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to explore structure-activity relationships.

The bromine atom on the aromatic ring is a key feature that allows for the construction of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The Suzuki-Miyaura coupling, for example, would allow for the introduction of aryl, heteroaryl, or vinyl groups by reacting the bromo-acid with a suitable boronic acid or ester in the presence of a palladium catalyst. researchgate.netrsc.orgarkat-usa.orgrsc.org This reaction is a powerful tool for building molecular complexity and is widely used in the synthesis of pharmaceuticals.

While direct examples of the use of this compound in the synthesis of named lead compounds are not readily found in the public domain, the closely related 3-bromo-4-methoxybenzoic acid has been patented for its use as a fungicide and herbicide, indicating that this class of compounds possesses biological activity. google.com Furthermore, various brominated benzoic acid derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. researchgate.netgoogleapis.com For instance, brominated benzoic acids are precursors to various heterocyclic compounds which are prevalent in medicinal chemistry. researchgate.netnih.gov

Table 2: Key Derivatization Reactions

Reaction Type Reagents and Conditions Product Functional Group
Amide Formation Oxalyl chloride/SOCl₂, then amine Amide
Suzuki-Miyaura Coupling Boronic acid/ester, Pd catalyst, base Biaryl, etc.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's electronic structure, providing a foundation for understanding its physical and chemical properties. For 3-Bromo-4-(2-methoxyethoxy)benzoic acid, DFT calculations can elucidate its geometry, stability, and reactivity. A similar study on 4-Bromo-3-(methoxymethoxy) benzoic acid using the B3LYP/6-311++G(d,p) level of theory provides a framework for the types of analyses that can be performed. researchgate.netbanglajol.info

Prediction of Molecular Electronic Structure and Reactivity

DFT calculations can be used to predict the optimized molecular geometry of this compound, determining bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through a molecular electrostatic potential (MEP) map. The MEP map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For benzoic acid derivatives, the carboxylic acid group and the electronegative bromine and oxygen atoms are expected to be key features on the MEP map.

Global reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net The influence of a solvent environment on these reactivity parameters can also be modeled, for instance by using the Polarizable Continuum Model (PCM), to provide a more realistic prediction of the molecule's behavior in solution. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic transitions and chemical reactivity. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For this compound, the distribution of the HOMO and LUMO across the aromatic ring, the carboxylic acid group, the bromine atom, and the methoxyethoxy side chain would reveal the most probable sites for electron transfer.

Table 1: Illustrative Frontier Molecular Orbital Data for a Benzoic Acid Derivative This table presents hypothetical data to illustrate the typical outputs of a DFT calculation for a molecule like this compound.

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

Regioselectivity Predictions in Chemical Transformations

Computational methods can predict the regioselectivity of chemical reactions involving this compound. By calculating the distribution of atomic charges and Fukui functions, it is possible to identify the atoms most susceptible to electrophilic, nucleophilic, or radical attack. For example, in electrophilic aromatic substitution reactions, the positions on the benzene (B151609) ring with the highest electron density and the most negative Fukui function values for electrophilic attack would be the most likely sites of substitution. This information is crucial for planning synthetic routes to create derivatives of the parent molecule.

Molecular Modeling and Docking Studies for Derivative Interactions

Beyond the properties of the isolated molecule, computational modeling can explore how derivatives of this compound might interact with biological macromolecules. This is particularly relevant for drug discovery and design.

Ligand-Protein Interaction Profiling for Biologically Active Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For derivatives of this compound that may have biological activity, docking studies can elucidate the binding mode and affinity for a specific protein target. nih.gov The process involves generating a three-dimensional structure of the ligand and the protein, and then using a scoring function to evaluate the different possible binding poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's active site. This information can guide the design of more potent and selective inhibitors or activators. In silico screening of a library of derivatives can be performed to prioritize compounds for synthesis and experimental testing. nih.gov

Table 2: Example Docking Study Results for a Hypothetical Derivative This table illustrates the type of data generated from a molecular docking study of a derivative of this compound against a hypothetical protein target.

Derivative Binding Affinity (kcal/mol) Key Interacting Residues
Derivative A -8.2 Tyr123, Ser245, Leu300
Derivative B -7.5 Tyr123, Arg150, Phe298
Derivative C -6.9 Ser245, Ala301

In Silico Property Prediction for Research Design (e.g., Topological Polar Surface Area, LogP, Rotatable Bonds)

The design of new chemical entities, whether for medicinal chemistry or material science, is significantly enhanced by the early prediction of key molecular properties. In silico tools allow for the rapid assessment of a molecule's likely behavior in various environments, such as its absorption and distribution in a biological system or its solubility in different solvents. For "this compound," several fundamental descriptors have been calculated to inform its research and development trajectory. These descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

These properties are calculated based on the compound's two-dimensional structure and provide a quantitative basis for comparison with other known compounds and for predicting its behavior. The use of computational models, such as those provided by online platforms like SwissADME, allows for the efficient generation of this data. nih.gov The values obtained for "this compound" are pivotal for researchers in designing experiments and formulating hypotheses about its potential utility.

Detailed Research Findings

The in silico analysis of "this compound" reveals a molecule with a moderate degree of polarity and flexibility. These characteristics are crucial in determining its potential interactions with biological targets or its suitability for specific material applications.

Topological Polar Surface Area (TPSA): The TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in its ability to cross cell membranes and interact with polar macromolecules. chemaxon.comrdchemicals.com For "this compound," the calculated TPSA value suggests a moderate level of polarity. This is influenced by the oxygen atoms in the carboxylic acid and the methoxyethoxy groups.

LogP: The LogP value is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a critical parameter in medicinal chemistry as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. molinspiration.com A balanced LogP is often sought to ensure adequate solubility in both aqueous and lipid environments. The calculated LogP for "this compound" indicates its lipophilic character.

Rotatable Bonds: The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a wider range of shapes, which can be advantageous for binding to a specific target but can also lead to a loss of entropy upon binding. The number of rotatable bonds in "this compound" points to a degree of flexibility conferred by the methoxyethoxy side chain.

These predicted properties provide a foundational understanding of the molecule's physicochemical nature, which is essential for guiding its synthesis, purification, and subsequent experimental evaluation.

Interactive Data Table of Predicted Properties

Below is a summary of the in silico predicted properties for "this compound."

PropertyPredicted ValueSignificance in Research Design
Topological Polar Surface Area (TPSA)55.8 ŲInfluences membrane permeability and solubility.
LogP (Octanol-Water Partition Coefficient)2.59Indicates lipophilicity, affecting ADME properties.
Number of Rotatable Bonds5Measures molecular flexibility and conformational adaptability.

Data calculated using SwissADME. nih.gov

Crystallographic Studies and Solid State Characterization

X-ray Diffraction Analysis of Single Crystals of 3-Bromo-4-(2-methoxyethoxy)benzoic acid and its Derivatives

In a study of 4-bromo-3-(methoxymethoxy)benzoic acid, the compound was found to crystallize with two independent molecules (A and B) in the asymmetric unit. The methoxymethoxy side chain in both molecules is not fully extended. The dihedral angle between the benzene (B151609) ring and the carboxylic acid group is 6.6(4)° in molecule A and 9.1(4)° in molecule B. nih.gov

Table 1: Selected Crystallographic Data for a Derivative: 4-bromo-3-(methoxymethoxy)benzoic acid

ParameterValue
Chemical FormulaC9H9BrO4
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.2345 (5)
b (Å)13.9876 (6)
c (Å)13.7894 (6)
β (°)108.345 (2)
Volume (ų)2054.5 (2)
Z8
Molecules per asymmetric unit2

Data sourced from a study on a closely related derivative. nih.gov

Analysis of Intermolecular Interactions in Crystal Lattices

Hydrogen Bonding Networks

In the crystal structure of the related 4-bromo-3-(methoxymethoxy)benzoic acid, the two independent molecules, A and B, are linked into dimers by strong O—H⋯O hydrogen bonds between their carboxylic acid groups, forming a characteristic R22(8) ring motif. nih.gov These dimers are further connected into chains by C—H⋯O hydrogen bonds. nih.gov This type of hydrogen bonding is a common feature in the crystal structures of carboxylic acids. researchgate.netresearchgate.net

Table 2: Hydrogen Bond Geometry for a Derivative: 4-bromo-3-(methoxymethoxy)benzoic acid

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O3A—H3A···O2B0.821.822.639 (3)178
O3B—H3B···O2A0.821.832.648 (3)177
C9A—H9A···O1B0.962.583.497 (4)159

D, H, and A represent donor, hydrogen, and acceptor atoms, respectively. Data sourced from a study on a closely related derivative. nih.gov

Halogen Bonding and Other Non-Covalent Interactions (e.g., Br⋯O contacts)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. mdpi.com In the solid state, short contacts between bromine and oxygen atoms (Br⋯O) are observed in many bromo-substituted organic compounds. nih.govresearchgate.net These interactions play a significant role in directing the crystal packing. For instance, in the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate, short Br1⋯O4 contacts with a distance of 3.047 (2) Å link molecular chains into sheets. nih.gov Such Br⋯O interactions are expected to be a feature in the crystal structure of this compound as well.

Pi-Stacking Interactions and Their Influence on Solid-State Packing

Pi-stacking interactions are attractive, noncovalent interactions between aromatic rings. mdpi.com These interactions contribute significantly to the stabilization of crystal structures. In the case of 4-bromo-3-(methoxymethoxy)benzoic acid, the hydrogen-bonded dimer chains are linked by slipped parallel π–π interactions between the benzene rings of adjacent molecules. nih.gov The inter-centroid distances for these interactions are 3.6787 (18) and 3.8431 (17) Å, leading to the formation of slabs. nih.gov Similar π-π stacking is observed in other brominated benzoic acid derivatives, where it helps to build a three-dimensional network. researchgate.net

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state can be influenced by the crystal packing forces. nih.gov For 4-bromo-3-(methoxymethoxy)benzoic acid, the two independent molecules in the asymmetric unit exhibit different conformations, particularly in the torsion angles of the methoxymethoxy side chains and the orientation of the carboxylic acid group relative to the benzene ring. nih.gov The O—C—O—C torsion angles are -65.8 (3)° in molecule A and -74.1 (3)° in molecule B. nih.gov This conformational flexibility allows the molecules to pack more efficiently in the crystal lattice.

Polymorphism and Co-crystallization Research

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can exhibit different physical properties. While no specific studies on the polymorphism of this compound have been reported, the existence of conformational differences in the solid state of its derivatives suggests that polymorphism could be possible under different crystallization conditions. nih.gov

Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in the same crystal lattice. mdpi.com This can be used to modify the physical properties of a substance. Research into the co-crystallization of benzoic acid derivatives with other molecules is an active area, often aimed at improving properties like solubility. nih.gov While specific co-crystallization studies involving this compound were not found, the presence of hydrogen bonding donors and acceptors in the molecule makes it a potential candidate for forming co-crystals.

Applications As Precursors in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The molecular structure of 3-Bromo-4-(2-methoxyethoxy)benzoic acid makes it an adept building block in the multi-step synthesis of intricate organic molecules. The bromine atom on the aromatic ring allows for the introduction of various substituents through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are the backbone of many complex natural products and synthetically important compounds.

The carboxylic acid group provides a handle for a different set of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, enabling the linkage of this benzoic acid derivative to other molecular fragments. This dual reactivity of the bromine and carboxylic acid groups allows for a programmed and sequential elaboration of the molecular structure, a key strategy in the total synthesis of complex targets.

Synthesis of Functional Materials and Specialty Chemicals

In the field of materials science, the properties of this compound are advantageous for the synthesis of functional materials. The aromatic core can be incorporated into polymeric structures or liquid crystals. The methoxyethoxy side chain can influence the solubility and processing characteristics of the resulting materials, as well as their thermal and electronic properties.

For instance, this compound could serve as a monomer or a precursor to a monomer in the production of specialty polymers. The bromine atom can be a site for polymerization or for post-polymerization modification, allowing for the fine-tuning of the material's properties. The tailored nature of this precursor enables the design of materials with specific functionalities for applications in electronics, optics, or separation technologies.

Research in Agrochemical Development (e.g., Herbicides, Fungicides, Plant Growth Regulators)

The development of new agrochemicals often involves the screening of libraries of diverse chemical compounds. Substituted benzoic acids are a known class of compounds with biological activity, and this compound represents a unique variation of this scaffold. Researchers in agrochemical development can utilize this compound as a starting point for the synthesis of novel potential herbicides, fungicides, or plant growth regulators.

The specific combination of the bromo, methoxyethoxy, and carboxylic acid groups can lead to new modes of action or improved properties such as uptake, translocation, and metabolic stability in plants or target organisms. By modifying the core structure of this compound, chemists can explore the structure-activity relationships and optimize the biological efficacy of new agrochemical candidates.

Precursors for Advanced Pharmaceutical Intermediates and Probes

In the pharmaceutical industry, the quest for new drugs with improved efficacy and safety profiles is perpetual. This compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates. Its structure can be found within or can be used to construct more complex active pharmaceutical ingredients (APIs).

Exploration of Biological Activities and Structure Activity Relationship Sar Studies of Derivatives Preclinical Research

Enzyme Inhibition Studies (e.g., MtDHFR Inhibitors, Microbial Neuraminidase Inhibitors)

The structural scaffold of substituted benzoic acids has proven to be a versatile template for designing potent and selective enzyme inhibitors.

A significant area of investigation has been the development of substituted 3-benzoic acid derivatives as inhibitors of dihydrofolate reductase from M. tuberculosis (MtDHFR), a crucial enzyme for the pathogen's survival. nih.gov In one study, a series of 20 new substituted 3-benzoic acid derivatives were developed from a fragment prototype. The most active compound, designated 4e, demonstrated an IC₅₀ value of 7 μM against MtDHFR. nih.gov Kinetic analysis of compound 4e's inhibitory mechanism revealed it to be uncompetitive. nih.gov This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, a characteristic that can offer advantages in terms of specificity and efficacy.

Studies on other benzoic acid derivatives have also characterized their inhibitory kinetics against different enzymes. For example, benzoic acid itself has been shown to be a competitive inhibitor of tyrosinase, with a calculated IC₅₀ of 119 µM. nih.gov This type of inhibition, where the inhibitor vies with the substrate for the enzyme's active site, is a common mechanism for drug action. nih.gov Similarly, rhodanine-scaffold-based para-substituted benzoic acid derivatives were identified as competitive inhibitors of the protein phosphatase Slingshot. nih.gov

To understand the structural basis for enzyme inhibition, researchers have employed computational modeling and experimental techniques. For the potent MtDHFR inhibitor 4e, molecular modeling supported the uncompetitive binding mechanism by suggesting that the compound accesses a back pocket of the enzyme that is independent of the substrate and competitive inhibitor binding sites. nih.gov This finding highlights the potential for developing novel anti-tuberculosis agents based on this substituted 3-benzoic acid scaffold. nih.gov

Molecular docking studies are frequently used to predict the binding interactions between an inhibitor and its target enzyme. researcher.life These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for potent inhibition. researcher.lifenih.gov For instance, docking studies were used to screen benzoic acid derivatives for their ability to bind to the active site of histone deacetylases (HDACs). nih.govnih.gov This computational approach, combined with experimental validation, helps to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. researcher.life

Cellular Research Applications (Non-Human Clinical)

The therapeutic potential of these derivatives has been further explored in cellular models, particularly in the context of cancer.

Benzoic acid and its derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. Naturally occurring derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit the growth of colorectal cancer cells (HCT-116 and HCT-15) and cervical cancer cells (HeLa and SiHa) in a dose- and time-dependent manner. nih.gov The colon cancer cell lines appeared to be more sensitive to DHBA than the cervical cancer cell lines. nih.gov For example, at a concentration of 1.25 mM, DHBA inhibited the growth of HCT-116 cells by 48% after 48 hours, compared to only 23% inhibition in HeLa cells. nih.gov The cytotoxic activity is linked to the inhibition of histone deacetylases (HDACs), which play a role in oncogene expression. nih.govnih.gov

The table below summarizes the IC₅₀ values for benzoic acid against various cancer cell lines after 48 and 72 hours of exposure.

Cell LineCancer TypeIC₅₀ (µg/ml) - 48hIC₅₀ (µg/ml) - 72h
MG63 Bone Cancer85.54 ± 3.17Not Reported
CRM612 Lung CancerNot ReportedNot Reported
A673 Bone CancerNot ReportedNot Reported
PC3 Prostate CancerNot ReportedNot Reported
HeLA Cervical CancerNot ReportedNot Reported
HUH7 Liver CancerNot ReportedNot Reported
CaCO2 Colon CancerNot ReportedNot Reported
HT29 Colon CancerNot ReportedNot Reported
SW48 Colon CancerNot ReportedNot Reported
2A3 Pharyngeal CancerNot ReportedNot Reported
Phoenix Kidney (Control)410.54 ± 32.29231.16 ± 25.25
Data sourced from a study on the cytotoxicity of benzoic acid. dergipark.org.tr

A key mechanism through which anticancer agents exert their effects is the modulation of critical intracellular signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a significant target in cancer therapy, as its activation is linked to increased proliferation and survival of tumor cells. nih.gov Targeting the STAT3 pathway is considered a promising therapeutic strategy, and several natural products have been shown to exhibit anticancer effects by blocking this pathway. nih.govnih.gov Inhibition of STAT3 signaling can restore the efficacy of chemotherapeutic agents and overcome drug resistance. nih.gov While specific studies on 3-Bromo-4-(2-methoxyethoxy)benzoic acid derivatives are not detailed in the provided results, the broader class of phenolic compounds is known to interfere with such pathways. For example, the STAT3 pathway has been implicated in the development and progression of medulloblastoma, and its inhibition can lead to decreased DNA repair and increased apoptosis in cancer cells. nih.gov

Antimicrobial and Antifungal Research (Preclinical Efficacy Against Pathogenic Strains)

Derivatives of brominated compounds have also been investigated for their efficacy against microbial and fungal pathogens. In one study, a series of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives were synthesized and tested for activity against human pathogenic fungi. nih.gov Notably, the compound 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one displayed a broad spectrum of antifungal activity, with good fungicidal effects against Trichophyton mentagrophytes. nih.gov

Other research has shown that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The general antibacterial and antifungal properties of benzoic acid and its derivatives are well-recognized, with their mechanism often attributed to the disruption of microbial membranes. mdpi.com For instance, coumarin derivatives have demonstrated significant zones of inhibition against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus niger and Candida albicans. jmchemsci.com

Plant Growth Regulation Research in Agricultural Contexts

Preclinical research into the agricultural applications of compounds structurally related to this compound has indicated potential for plant growth regulation and disease management. While specific studies on this compound itself are not prominent in publicly available research, a Chinese patent for the closely related compound, 3-bromo-4-methoxybenzoic acid , sheds light on the potential biological activities of this class of molecules in an agricultural context. google.com

The patent discloses that 3-bromo-4-methoxybenzoic acid exhibits a notable inhibitory effect on certain pathogenic fungi that affect crops. google.com Specifically, the compound was tested against the pathogens responsible for apple rot and grape white rot. The research outlined in the patent determined the half maximal effective concentration (EC₅₀) required to inhibit the growth of these fungi. This data suggests that bromo-alkoxy benzoic acid derivatives could be a promising scaffold for the development of novel fungicides.

In addition to its antifungal properties, the patent also asserts that 3-bromo-4-methoxybenzoic acid has a regulatory effect on plant growth and can be effective against various weeds. google.com This dual activity as both a potential herbicide and a plant growth regulator is a significant finding in the context of agricultural research. The structure-activity relationship (SAR) suggests that the presence of the bromine atom and the methoxy (B1213986) group on the benzoic acid ring are key to its biological functions. Although the ethoxy group in this compound adds a different dimension to the molecule, the foundational structure's activity provides a basis for further investigation.

The table below summarizes the antifungal activity of 3-bromo-4-methoxybenzoic acid as reported in the patent literature. google.com

PathogenDiseaseEC₅₀ (mg/L)
Botryosphaeria dothideaApple Rot10.3
Coniella vitisGrape White Rot19.7

This data is for the related compound 3-bromo-4-methoxybenzoic acid.

Design and Synthesis of Biological Probes and Ligands for Target Identification

The design and synthesis of biological probes and ligands are crucial for identifying the molecular targets of bioactive compounds and elucidating their mechanisms of action. However, based on a comprehensive review of publicly available scientific literature and patent databases, there is no specific information regarding the design, synthesis, or application of this compound or its direct derivatives as biological probes or ligands for target identification.

While the synthesis of various substituted benzoic acids for biological evaluation is a common practice in medicinal and agricultural chemistry, the specific development of this compound into a tool for chemical biology—such as a fluorescent probe, a photoaffinity label, or a biotinylated ligand—has not been reported. The general principles of probe design would involve modifying the structure of this compound to incorporate a reporter tag (like a fluorophore) or a reactive group for covalent labeling, while aiming to retain its original biological activity. Such studies would be a necessary next step to understand how this class of compounds exerts its effects at a molecular level.

Preclinical Pharmacokinetic and Metabolic Studies of Derivatives

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes are standard tools for assessing this parameter. These assays provide insights into the intrinsic clearance of a compound, which is a measure of the metabolic capacity of the liver for that specific substance.

Derivatives of 3-Bromo-4-(2-methoxyethoxy)benzoic acid would likely be evaluated for their stability in liver microsomes from various species, including rats, mice, dogs, and humans, to understand inter-species differences in metabolism. The general procedure involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. The concentration of the parent compound is then monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint). A short half-life and high clearance would suggest that the compound is rapidly metabolized, which could lead to poor bioavailability and a short duration of action in vivo. For instance, studies on structurally related compounds have shown that minor structural modifications can significantly impact metabolic stability. Blocking a metabolically liable site, for example by introducing a methyl group, has been shown to increase metabolic stability. nih.gov

Table 1: Representative In Vitro Metabolic Stability of a Hypothetical Derivative in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human4515.4
Rat2527.7
Mouse1838.5
Dog6011.6

This table presents hypothetical data for illustrative purposes.

Identification and Characterization of Preclinical Metabolites

Identifying the metabolites of a drug candidate is crucial for understanding its disposition and potential for forming pharmacologically active or toxic byproducts. mdpi.com The process of metabolite identification typically involves incubating the parent drug with liver microsomes, hepatocytes, or other relevant biological matrices, followed by analysis of the incubate using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS).

For derivatives of this compound, several metabolic pathways can be anticipated based on its chemical structure. The ether linkage and the aromatic ring are potential sites for metabolic attack. The identification process would involve comparing the mass spectra of the potential metabolites with that of the parent compound. The formation of these metabolites is generally dependent on the presence of both liver microsomes and NADPH, indicating an enzyme-driven process. nih.gov

Common metabolic transformations that could be observed include:

O-dealkylation: Cleavage of the methoxyethoxy side chain.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl chain.

Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility and facilitates excretion.

Sulfation: Conjugation with a sulfate (B86663) group, another important phase II pathway.

Table 2: Potential Preclinical Metabolites of a this compound Derivative

MetaboliteProposed BiotransformationAnalytical Method
M1O-demethylation of the methoxy (B1213986) groupLC-MS/MS
M2Hydroxylation of the aromatic ringLC-MS/MS
M3Cleavage of the ether bondLC-MS/MS
M4Glucuronide conjugate of the parent compoundLC-HRMS

This table lists potential metabolites based on the chemical structure.

Mechanistic Insights into Xenobiotic Biotransformation Pathways

Xenobiotic biotransformation is the process by which the body metabolizes foreign substances (xenobiotics), such as drugs. nih.gov This process primarily occurs in the liver and is mediated by a variety of enzymes. Understanding the specific enzymes involved in the metabolism of this compound derivatives is essential for predicting drug-drug interactions and inter-individual variability in drug response.

The primary enzymes responsible for the initial metabolism (Phase I) of many drugs are the cytochrome P450 (CYP) enzymes. nih.gov To identify the specific CYP isoforms involved in the metabolism of a derivative, reaction phenotyping studies are conducted. These studies may involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors of different CYP isoforms in liver microsome incubations.

For a compound like a derivative of this compound, it is plausible that enzymes such as CYP3A4, CYP2D6, or CYP2C9 could be involved in its oxidative metabolism, given their broad substrate specificity. For instance, demethylation and hydroxylation reactions are commonly catalyzed by these enzymes. nih.gov

Following Phase I metabolism, the resulting metabolites often undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. The key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). The carboxylic acid moiety of the parent compound or hydroxylated metabolites could be direct substrates for UGTs.

A comprehensive understanding of these biotransformation pathways allows for a more accurate prediction of the compound's pharmacokinetic profile in humans and aids in the design of safer and more effective drug candidates.

Future Perspectives and Advanced Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The industrial synthesis of specialty aromatic compounds like 3-Bromo-4-(2-methoxyethoxy)benzoic acid traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. Future research is trending towards the development of more sustainable and efficient synthetic methods. numberanalytics.com

Key green chemistry principles are increasingly being applied to the synthesis of aromatic carboxylic acids. numberanalytics.com Promising future pathways include:

Electrocarboxylation: This technique uses electricity to drive the carboxylation of an appropriate precursor, potentially an aryl halide. It offers mild reaction conditions and high selectivity, replacing hazardous reducing agents with clean electrons. numberanalytics.combeilstein-journals.org This method could allow for the direct incorporation of CO2 into an organic framework to form the carboxylic acid moiety. beilstein-journals.orgeuropa.eu

Photocatalytic Carboxylation: Utilizing light to drive chemical reactions, photocatalysis presents another green alternative. A suitable aromatic precursor could be carboxylated using CO2 as a renewable C1 feedstock, minimizing the environmental impact. numberanalytics.com

Biosourced Precursors: A paradigm shift in chemical synthesis involves using biomass-derived starting materials. acs.orgacs.org Research into creating functionalized aromatic carboxylic acids from biosourced 3-hydroxy-2-pyrones, for instance, showcases a move away from petroleum-based feedstocks. acs.orgacs.org Future work could explore pathways to synthesize the 4-(2-methoxyethoxy) portion of the target molecule from renewable resources.

These advanced methods focus on improving atom economy, reducing energy consumption, and utilizing renewable resources like carbon dioxide. numberanalytics.combeilstein-journals.orgeuropa.eu

Exploration of New Derivatization Strategies for Enhanced Bioactivity

The core structure of this compound is a versatile scaffold for chemical modification, or derivatization, to enhance its biological activity. The carboxylic acid group is a key handle for creating a diverse library of new chemical entities.

Future derivatization strategies could include:

Amide and Ester Formation: The carboxylic acid can be readily converted into a wide range of amides and esters. This allows for systematic modification of the molecule's properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical for interaction with biological targets.

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic functional groups, such as a tetrazole, to improve metabolic stability or target affinity. Similarly, the bromo-substituent could be swapped for other halogens or functional groups to fine-tune electronic and steric properties.

Multitarget Ligand Design: In complex diseases like Alzheimer's, a strategy is to design single molecules that can interact with multiple targets. nih.gov Derivatives of this compound could be designed to inhibit enzymes like acetylcholinesterase and carbonic anhydrases simultaneously by incorporating appropriate pharmacophores. nih.gov

A study on novel benzoic acid derivatives demonstrated that substitutions could lead to potent inhibition of enzymes implicated in Alzheimer's disease. nih.gov This highlights the potential of using derivatization to create targeted and effective therapeutic agents from a benzoic acid core.

Application in Supramolecular Chemistry and Nanomaterial Design

The specific substitution pattern of this compound makes it an intriguing candidate for applications in materials science, particularly in supramolecular chemistry and nanomaterial fabrication.

Self-Assembled Monolayers (SAMs): Carboxylic acids are known to form self-assembled monolayers on various surfaces. These organized molecular layers are crucial for modifying surface properties. Research has shown that benzoic acid derivatives can act as inhibiting agents in area-selective atomic layer deposition (AS-ALD), a technique used to create patterned thin films for the semiconductor industry. nih.gov The fluorination of such derivatives was found to improve inhibitory properties based on coordination chemistry. nih.gov The unique electronic and steric contributions of the bromo and methoxyethoxy groups on this compound could be explored for creating highly specific SAMs for advanced electronics.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming highly porous structures known as MOFs. These materials have vast potential in gas storage, catalysis, and separation. The bromo- and ether-functionalities on the aromatic ring could be used to tune the pore size and chemical environment within the MOF, leading to materials with tailored properties.

Liquid Crystals: The rigid benzoic acid core combined with the flexible methoxyethoxy chain provides an amphiphilic character that is conducive to the formation of liquid crystalline phases. By designing derivatives, it may be possible to create novel liquid crystals with specific thermal and optical properties for use in displays and sensors.

Advanced Preclinical Biological Target Identification and Validation

Identifying the specific biological target of a small molecule is a critical and often challenging step in drug discovery. tandfonline.com For a compound like this compound or its derivatives, a rigorous process of target identification and validation would be essential to understand its mechanism of action and therapeutic potential. tandfonline.comnih.govdrugtargetreview.com

The process involves several key stages:

Target Identification: This initial phase aims to find the molecular targets (e.g., proteins, enzymes) with which the compound interacts to produce a biological effect. ucl.ac.uk This can be achieved through methods like phenotypic screening, where the effect of the compound on cells or organisms is observed, followed by techniques such as chemical proteomics to isolate the binding partners.

Druggability and Assayability Assessment: Once a potential target is identified, its "druggability" is assessed, often using 3D structural models to see if it has binding sites suitable for a small molecule. ucl.ac.uk Concurrently, biochemical or cell-based assays are developed to measure the compound's effect on the target's function, which is crucial for screening larger compound libraries. ucl.ac.uk

Target Validation: This step provides confidence that modulating the identified target will have a therapeutic benefit. drugtargetreview.com It involves using tools like genetic knock-down or highly selective chemical probes to mimic the effect of the drug and confirm the target's role in the disease pathway. tandfonline.comdrugtargetreview.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how new molecules are designed and optimized. researchgate.net These computational tools can be applied to this compound to accelerate research and development.

Future applications include:

Generative AI for Molecular Design: AI models can be trained on vast datasets of chemical structures and their properties. youtube.com These models can then generate novel derivatives of this compound that are predicted to have high affinity for a specific biological target, while also possessing desirable drug-like properties. youtube.com The AI can explore a vast chemical space much faster than through traditional synthesis and screening. youtube.com

Synthesis Prediction: AI can propose efficient synthetic routes for novel, computer-generated derivatives. youtube.com By analyzing known chemical reactions, these tools can suggest a step-by-step recipe, starting from commercially available building blocks, making the synthesis of AI-designed molecules more practical. youtube.com

Activity and Property Prediction: ML models, such as support vector regression, can be used to predict the biological activity or physical properties of virtual compounds. frontiersin.org This allows researchers to prioritize the synthesis of only the most promising derivatives, saving time and resources. globenewswire.com This approach has been used to optimize fermentation processes and can be adapted for small molecule property prediction. frontiersin.org

By integrating AI and ML, the design-build-test-learn cycle in drug discovery and materials science can be significantly shortened, leading to faster innovation. researchgate.netglobenewswire.com

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-bromo-4-(2-methoxyethoxy)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoic acid precursor. For example, bromination of 4-(2-methoxyethoxy)benzoic acid using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (20–50°C) . Solvent choice (e.g., dichloromethane vs. DMF) and stoichiometric ratios of brominating agents are critical for minimizing side products like di-brominated derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., splitting of aromatic protons due to bromine’s deshielding effect) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 301.13 for C₁₂H₁₃BrO₄) .
  • IR : Identifies carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

Q. How does the 2-methoxyethoxy group influence the compound’s solubility and reactivity?

  • Methodological Answer : The 2-methoxyethoxy substituent enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ether oxygen and methoxy group. This group also stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions by electron-donating resonance effects, directing bromine to the meta position .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed when synthesizing derivatives of this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts reactive sites, while directing groups (e.g., nitro or cyano) can be introduced temporarily to guide bromine placement. For example, flow chemistry methods (as used for x-bromo-2-formylbenzoic acids) improve control over reaction kinetics and reduce byproducts .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

  • Dose-response curves to validate IC₅₀ values across multiple models.
  • Molecular docking studies to assess binding affinity consistency with target proteins (e.g., enzymes like COX-2) .
  • Metabolite profiling (via LC-MS) to rule out off-target interactions .

Q. How can the compound be optimized for use in drug discovery, particularly in enhancing metabolic stability?

  • Methodological Answer :

  • Structural modifications : Replace the methoxyethoxy group with a trifluoroethoxy group (improves metabolic resistance via fluorine’s inductive effect) .
  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability, with in situ hydrolysis releasing the active form .
  • In vitro ADME assays : Test hepatic microsome stability to identify vulnerable sites for further optimization .

Q. What are the limitations of using traditional bromination methods, and how can green chemistry principles be applied?

  • Methodological Answer : Traditional bromination with Br₂ or NBS in halogenated solvents (e.g., CCl₄) poses toxicity risks. Alternatives include:

  • Electrochemical bromination using KBr in aqueous media.
  • Catalytic systems (e.g., H₂O₂/HBr with Fe³⁺ catalysts) to minimize waste .
  • Solvent-free mechanochemical synthesis for scalable, eco-friendly production .

Key Citations

  • Synthesis and bromination strategies:
  • Spectroscopic characterization:
  • Biological activity and optimization:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.